3,6-双(二甲氨基)-10-十二烷基吖啶溴化物

描述

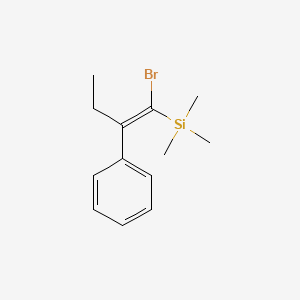

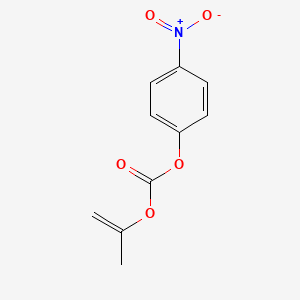

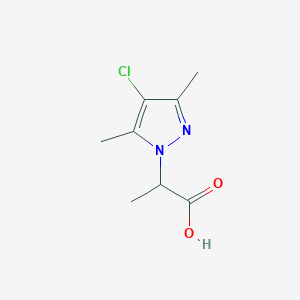

“3,6-Bis(dimethylamino)-10-dodecylacridinium bromide” is a chemical compound . It is a derivative of acridine , a class of compounds that have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections .

科学研究应用

手性研究和聚集行为

- Hayakawa 等人(2006 年)探索了 3,6-双(二甲氨基)-10-十二烷基吖啶溴化物 (C12AO) 在十二烷酰-L-苏氨酸水溶液中的圆二色性 (CD) 和吸收光谱。他们在 C12AO 的胶束前聚集体中观察到基于激子相互作用的诱导圆二色性 (ICD),在特定温度下具有显着的手性转变 (Hayakawa 等人,2006 年)。

分析化学和表面活性剂检测

- Masadome(1998 年)在荧光法中利用 3,6-双(二甲氨基)-10-十二烷基吖啶溴化物测定阳离子表面活性剂。研究表明,荧光强度随着阳离子表面活性剂浓度的增加而增加,突出了其在分析化学应用中的潜力 (Masadome,1998 年)。

液相色谱和多环芳烃分析

- Chu 等人(1998 年)使用 3,6-双(二甲氨基)-10-十二烷基吖啶作为微柱液相色谱中的固定相,研究了多环芳烃 (PAH) 的保留行为。他们的研究结果表明,该化合物对平面多环芳烃具有选择性保留,表明其在色谱分离中的实用性 (Chu 等人,1998 年)。

含染料多层膜中的光电流增强

- Sato 等人(1988 年)使用 2,8-双(二甲氨基)-10-十二烷基吖啶溴化物研究了半导体电极上含染料多层膜的敏化光电流中的光收集效应。他们观察到光电流显着增强,证明了其在光伏应用中的潜力 (Sato 等人,1988 年)。

DNA 切割活性

- Tseng 和 Burstyn(2008 年)合成了一个含有 3,6-双(二甲氨基)-10-十二烷基吖啶溴化物的巨环,并研究了其 DNA 切割活性。这展示了其在分子生物学和基因工程中的潜力 (Tseng 和 Burstyn,2008 年)。

作用机制

Target of Action

The primary target of 3,6-Bis(dimethylamino)-10-dodecylacridinium bromide is DNA . DNA is a pharmacological target of many drugs used clinically . It has two primary functions: replication, by which it makes copies of the nucleotide sequence in our DNA, and transcription, by which it controls the synthesis of the body’s vital proteins .

Mode of Action

The compound interacts with its target, DNA, via intercalation . Intercalation is a process where the compound, due to its planar form, inserts itself between the base pairs of the DNA double helix . This interaction is fuelled by charge transfer and π-stacking interactions .

Biochemical Pathways

The intercalation of the compound into DNA can affect various biochemical pathways. It can bind to different regions of the replicating fork of genomic DNA and stop the work of DNA polymerase . This can control the transcription of specific DNA segments .

Result of Action

The result of the compound’s action is the unwinding of the DNA helical structure . This can potentially inhibit the progress of certain diseases, such as cancer .

未来方向

The development of acridine derivatives, such as “3,6-Bis(dimethylamino)-10-dodecylacridinium bromide”, with enhanced therapeutic potency and selectivity, as well as luminous materials, is a topic of ongoing research . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, in order to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives .

属性

IUPAC Name |

10-dodecyl-3-N,3-N,6-N,6-N-tetramethylacridin-10-ium-3,6-diamine;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44N3.BrH/c1-6-7-8-9-10-11-12-13-14-15-20-32-28-22-26(30(2)3)18-16-24(28)21-25-17-19-27(31(4)5)23-29(25)32;/h16-19,21-23H,6-15,20H2,1-5H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHXLXOOPBSHMQJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N(C)C)N(C)C.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3039088.png)

![2-[(3aR)-1-acetyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl 3-(2-chlorophenyl)-4-isoxazolecarboxylate](/img/structure/B3039091.png)

![(3S,4R)-4-(3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B3039100.png)